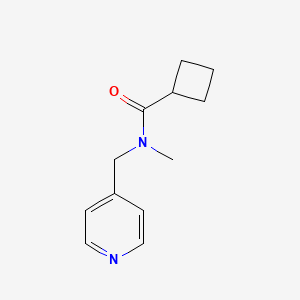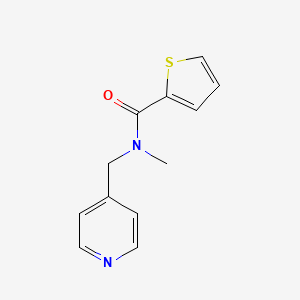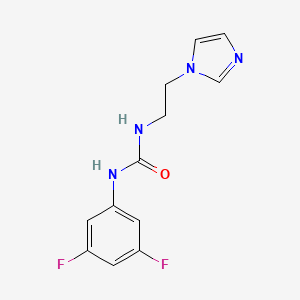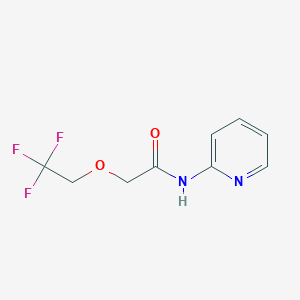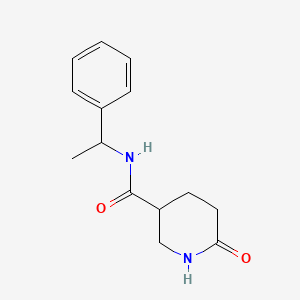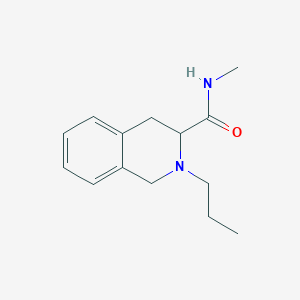
N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide (MPDC) is a synthetic compound that belongs to the class of isoquinoline derivatives. MPDC has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist and a sigma-1 receptor agonist. N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to increase the release of acetylcholine and inhibit the reuptake of norepinephrine.
Biochemical and Physiological Effects:
N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to increase dopamine release, protect dopaminergic neurons from oxidative stress, and reduce amyloid beta accumulation. N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. In addition, N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been extensively studied in animal models, providing a wealth of data on its potential uses and mechanisms of action. However, N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide also has limitations for lab experiments. It has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. One area of research is the development of more potent and selective N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide analogs. Another area of research is the investigation of the safety and efficacy of N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide in human clinical trials. N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide may also have potential uses in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Overall, the study of N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has the potential to lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with propylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with methyl iodide to yield N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. The synthesis of N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been studied for its potential use in the treatment of various neurological disorders. In Parkinson's disease, N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to increase dopamine release and protect dopaminergic neurons from oxidative stress. In Alzheimer's disease, N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to improve cognitive function and reduce amyloid beta accumulation. In schizophrenia, N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to improve cognitive function and reduce negative symptoms.
properties
IUPAC Name |
N-methyl-2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-8-16-10-12-7-5-4-6-11(12)9-13(16)14(17)15-2/h4-7,13H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBDXKDGYCEIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=CC=CC=C2CC1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

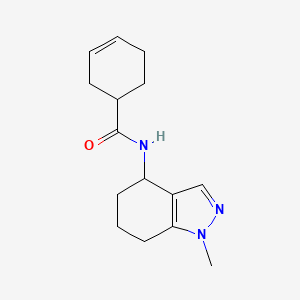
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
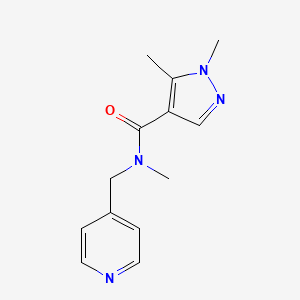
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
